molecular formula C19H34OSn B044060 Tributyl(3-methoxyphenyl)stannane CAS No. 122439-11-6

Tributyl(3-methoxyphenyl)stannane

Cat. No.: B044060
CAS No.: 122439-11-6
M. Wt: 397.2 g/mol
InChI Key: SYBVUAIKGJNFAD-UHFFFAOYSA-N
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Description

Tributyl(3-methoxyphenyl)stannane is an organotin compound characterized by a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-methoxyphenyl)stannane can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 3-methoxyphenyl halides under specific conditions. The general procedure involves the use of solvents like tetrahydrofuran and catalysts such as boron trifluoride etherate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-methoxyphenyl)stannane undergoes several types of chemical reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation: It can be oxidized under specific conditions to form different organotin oxides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include butyllithium, paraformaldehyde, and various halides. Reaction conditions often involve inert atmospheres (e.g., argon) and controlled temperatures to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions typically yield dehalogenated products, while substitution reactions can produce a variety of substituted organotin compounds .

Scientific Research Applications

Tributyl(3-methoxyphenyl)stannane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tributyl(3-methoxyphenyl)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. Its molecular targets include various organic substrates, and it can participate in pathways involving radical intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of butyl and methoxyphenyl groups allows for versatile applications in both research and industrial settings .

Properties

IUPAC Name

tributyl-(3-methoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBVUAIKGJNFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371605
Record name Tributyl(3-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122439-11-6
Record name Tributyl(3-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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